6-(5-Chloro-2-methoxyphenyl)nicotinaldehyde
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Overview
Description
6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of 6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde typically involves several steps. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Scientific Research Applications
6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still being studied, but they are believed to include various enzymatic and non-enzymatic processes .
Comparison with Similar Compounds
6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-(5-chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
(5-chloro-2-methoxyphenyl)acetic acid: Another similar compound with different chemical properties and uses. The uniqueness of 6-(5-chloro-2-methoxy-phenyl)-pyridine-3-carbaldehyde lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3 |
InChI Key |
QQILACAVMCXJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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